Technical Specification: Spectroscopic Profiling of 4-Bromo-5-chloro-1-benzofuran
Technical Specification: Spectroscopic Profiling of 4-Bromo-5-chloro-1-benzofuran
This technical guide provides a rigorous spectroscopic analysis of 4-Bromo-5-chloro-1-benzofuran , a halogenated heterocyclic scaffold pertinent to medicinal chemistry and materials science.
As specific experimental spectral data for this exact regioisomer is limited in public repositories, the following data is synthesized from first-principle spectroscopic rules, substituent chemical shift increments (SCS), and comparative analysis of analogous benzofuran derivatives.
Executive Summary
Compound: 4-Bromo-5-chloro-1-benzofuran
Formula: C
This guide details the unique spectroscopic "fingerprints" required to validate the regiochemistry of the 4,5-dihalogenated system, distinguishing it from common isomers (e.g., 5,7- or 2,3-substituted analogs).
Mass Spectrometry (MS): The Isotope Fingerprint
The most definitive identification method for this compound is Mass Spectrometry due to the distinct isotopic abundance of Bromine and Chlorine.[1] Unlike simple organic molecules, the Molecular Ion (
Isotopic Abundance Calculation
-
Chlorine:
Cl (75%) / Cl (25%) Ratio 3:1 -
Bromine:
Br (50%) / Br (50%) Ratio 1:1
Theoretical Intensity Distribution:
The probability of isotopic combinations (
| Ion | Isotope Composition | Calculation | Relative Intensity | Normalized Ratio |
| M | 0.375 | 3 | ||
| M+2 | ( | 0.500 | 4 | |
| M+4 | 0.125 | 1 |
Diagnostic Rule: A mass spectrum showing a molecular ion cluster with a 3:4:1 intensity ratio separated by 2 atomic mass units (amu) confirms the presence of one Br and one Cl atom.[2]
Fragmentation Logic (Graphviz)
The fragmentation pathway typically involves the sequential loss of the halogen radicals and the expulsion of carbon monoxide (CO) from the furan ring, a characteristic of benzofurans.
Figure 1: Predicted fragmentation tree for 4-Bromo-5-chloro-1-benzofuran showing primary decay paths.
Nuclear Magnetic Resonance (NMR)
NMR is critical for establishing the regiochemistry (positions 4 and 5). The 4,5-substitution pattern leaves specific protons (H2, H3, H6, H7) with distinct coupling environments.
H NMR Analysis (400 MHz, CDCl )
The molecule has four aromatic protons.[3] Two are on the furan ring (H2, H3) and two are on the benzene ring (H6, H7).
| Proton | Position | Predicted Shift ( | Multiplicity | Coupling Constant ( | Structural Insight |
| H2 | Furan | 7.65 - 7.75 | Doublet (d) | Alpha to Oxygen; deshielded. | |
| H3 | Furan | 6.80 - 6.90 | Doublet (d) | Beta to Oxygen. Diagnostic: Lack of NOE to H4 (since H4 is Br). | |
| H6 | Benzene | 7.30 - 7.40 | Doublet (d) | Ortho to H7. No meta coupling (H4 is substituted). | |
| H7 | Benzene | 7.45 - 7.55 | Doublet (d) | Ortho to H6. Deshielded by peri-interaction with O1 lone pairs. |
Key Regiochemical Proof:
-
Absence of Singlets: If the substituents were at 4 and 6 (meta), H5 and H7 would appear as meta-coupled doublets (
Hz) or singlets. The presence of an ortho-coupling ( Hz) for the benzene protons confirms H6 and H7 are adjacent. -
H3 Shift: The H3 proton in benzofuran is sensitive to the substituent at C4. A bromine at C4 exerts a steric and electronic deshielding effect, pushing H3 slightly downfield compared to unsubstituted benzofuran.
C NMR Predictions
-
C-Br (C4): ~115-120 ppm (Upfield shift due to heavy atom effect).
-
C-Cl (C5): ~125-128 ppm.[4]
-
C2 (Furan): ~145 ppm (Characteristic
-carbon). -
C3 (Furan): ~106 ppm.[4]
Connectivity Logic (Graphviz)
Visualizing the spin-spin coupling network (COSY) helps confirm the isolated spin systems.
Figure 2: COSY correlation map. The dashed lines indicate positions where proton coupling is interrupted by halogen substitution, creating two independent spin systems (H2-H3 and H6-H7).
Infrared Spectroscopy (IR)
IR is less specific for regiochemistry but vital for functional group validation and purity checks (ensuring no -OH or C=O contaminants).
| Frequency (cm | Vibration Mode | Intensity | Notes |
| 3100 - 3050 | C-H Stretch (Aromatic) | Weak | Characteristic of unsaturated rings. |
| 1580, 1450 | C=C Ring Stretch | Medium | Benzofuran skeletal vibrations. |
| 1250 | C-O-C Stretch | Strong | Asymmetric stretch of the furan ring ether. |
| 1050 - 1000 | C-Cl Stretch (Aryl) | Medium | Often obscured by fingerprint region. |
| 750 | C-H Out-of-Plane (Ortho) | Strong | Indicates adjacent protons (H6, H7). |
| 600 - 700 | C-Br Stretch | Medium | Low frequency carbon-bromine bond. |
Synthesis & Purity Context
To obtain high-fidelity spectra matching the above, the synthesis must avoid regio-isomeric mixtures.
Recommended Route for Reference Standard:
-
Precursor: 3-Bromo-4-chlorosalicylaldehyde.
-
Cyclization: Reaction with ethyl bromoacetate (or chloromethyl ketone) under basic conditions (Rap-Stoermer or similar condensation).
-
Purification: Recrystallization from Ethanol/Water is typically sufficient for these halobenzofurans to remove non-cyclized phenols.
Purity Check: Before NMR analysis, ensure the sample is free of the salicylaldehyde precursor.
-
Check: IR for C=O peak at 1680 cm
(Aldehyde). Absence confirms cyclization.
References
-
Black, P. J., & Heffernan, M. L. (1965). The Analysis of the Proton Magnetic Resonance Spectra of Heteroaromatic Systems. Australian Journal of Chemistry, 18(3), 353-361.[4] Link(Foundational work on Benzofuran NMR shifts).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[5] (Source for Isotope Pattern Calculations).
-
PubChem Compound Summary. (n.d.). Benzofuran Derivatives. National Library of Medicine. Link(General structural data for benzofuran scaffolds).
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Source for 13C Chemical Shift increments).
